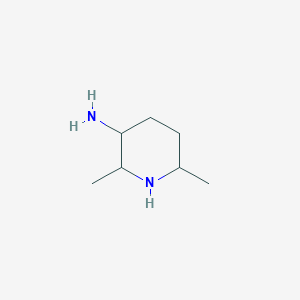

2,6-Dimethylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-5-3-4-7(8)6(2)9-5/h5-7,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJSVQZNREMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912368-93-5 | |

| Record name | 2,6-dimethylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethylpiperidin 3 Amine and Its Derivatives

Classical and Established Synthetic Routes

Traditional synthetic strategies for constructing the 2,6-dimethylpiperidin-3-amine framework often rely on well-established reactions such as reductive amination, hydrogenation of heterocyclic precursors, and intramolecular cyclization. These methods provide robust pathways to the target molecule, although control of stereochemistry can be a significant challenge.

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a plausible approach involves the cyclization of a suitable 1,5-dicarbonyl precursor in the presence of an amine source. This can be achieved through a "double reductive amination" process where a diketone undergoes sequential imine formation and reduction to form the piperidine (B6355638) ring. chim.it

A hypothetical reductive amination route to a 2,6-dialkyl-3-aminopiperidine derivative could start from a 1,5-diketone. The reaction with an ammonia (B1221849) source would lead to the formation of an intermediate dihydropyridine, which is then reduced to the corresponding piperidine. The stereochemical outcome of the substituents at positions 2 and 6 is influenced by the reduction conditions.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 1,5-Diketone | NH4OAc, NaBH3CN | 2,6-dialkylpiperidine | Varies | chim.it |

| Aldehyde/Ketone | Amine, Reducing Agent | Amine | High | wikipedia.org |

Hydrogenation of Precursor Compounds

The catalytic hydrogenation of substituted pyridine (B92270) rings is a direct and efficient method for the synthesis of the corresponding piperidines. For the synthesis of this compound, a logical precursor would be 3-amino-2,6-dimethylpyridine (B183288) (3-amino-2,6-lutidine). The reduction of the aromatic ring can be achieved using various catalysts such as platinum, palladium, or nickel under hydrogen pressure. wikipedia.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, often favoring the formation of the cis-isomer. researchgate.net

For instance, the hydrogenation of dinitrotoluene to toluenediamine is a well-established industrial process that demonstrates the feasibility of reducing substituted aromatics containing nitrogen functionalities. google.comresearchgate.netmdpi.com A similar strategy could be envisioned for the hydrogenation of a nitrated 2,6-lutidine derivative, followed by reduction of the nitro group to an amine.

| Substrate | Catalyst | Product | Conditions | Diastereomeric Ratio (cis:trans) |

| 2,6-Dimethylpyridine | Varies | 2,6-Dimethylpiperidine (B1222252) | H2 pressure | Predominantly cis |

| 2,4-Dinitrotoluene | Pd/C | 2,4-Toluenediamine | H2 pressure, 90-135°C | N/A |

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring by forming a carbon-nitrogen or carbon-carbon bond within an acyclic precursor. A variety of functional groups can be employed to facilitate the ring closure. For the synthesis of this compound, an acyclic precursor containing an amine and a suitable electrophilic center, or a precursor amenable to radical cyclization, could be utilized.

One potential strategy involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. The initial intramolecular imine formation is followed by reduction to yield the piperidine ring. The stereochemical outcome can be controlled by the substrate and the reaction conditions.

Stereoselective and Asymmetric Synthesis

Controlling the stereochemistry of the three chiral centers in this compound is a significant synthetic endeavor. Modern asymmetric and stereoselective methods are employed to achieve high levels of enantiomeric and diastereomeric purity, which is often crucial for the biological activity of piperidine-containing molecules.

Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol in the synthesis of polysubstituted piperidines can be accomplished through various strategies, including the use of chiral catalysts, chiral starting materials, or as detailed in the following section, chiral auxiliaries. A notable example of a diastereoselective synthesis of a related compound is the synthesis of 2-phenyl-6-alkyl-3-aminopiperidines. This method involves a nitro-Mannich reaction followed by a ring-closure condensation. The relative stereochemistry between the C-2 and C-3 positions is controlled by either kinetic or thermodynamic protonation of a nitronate intermediate, while the stereochemistry at C-6 is determined by the choice of imine reduction method. researchgate.net

This approach highlights how the careful selection of reagents and reaction conditions can dictate the stereochemical outcome of the final piperidine product.

| C-2/C-6 Stereochemistry | Reduction Method | Reagents | Reference |

| cis | Iminium ion reduction | Sodium triacetoxyborohydride (B8407120) | researchgate.net |

| trans | Acyliminium ion reduction | Triethylsilane/TFA | researchgate.net |

| trans | Imine reduction | Lithium aluminum hydride (with Lewis acid) | researchgate.net |

Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. nih.govresearchgate.net The auxiliary, a chiral molecule temporarily attached to the substrate, directs the approach of reagents to one face of the molecule, leading to a preferred stereoisomer. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

In the context of piperidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or to a substituent on the carbon backbone. For instance, carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.net These auxiliaries can control the stereochemical outcome of reactions like the domino Mannich–Michael reaction to afford N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications can then lead to the desired substituted piperidine.

While a specific application of a chiral auxiliary for the synthesis of this compound has not been detailed in the reviewed literature, the principles of chiral auxiliary-controlled synthesis are well-established and represent a viable strategy for the enantioselective synthesis of this compound. The general approach would involve attaching a chiral auxiliary to a precursor that can be cyclized or functionalized to form the target piperidine, with the auxiliary guiding the stereochemistry of the newly formed chiral centers.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperidines. Both metal-catalyzed and organocatalytic methods have been developed to achieve high levels of stereocontrol in the formation of the piperidine ring.

Metal-catalyzed asymmetric hydrogenation is a key method for the synthesis of chiral N-heterocycles. This approach often involves the hydrogenation of a prochiral precursor, such as a substituted pyridine or a tetrahydropyridine (B1245486) derivative, using a chiral metal catalyst to induce enantioselectivity. While specific examples for the direct synthesis of this compound are not extensively documented, the principles can be applied to appropriately substituted precursors.

Transition metals like iridium, rhodium, and palladium are commonly employed in these transformations. The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, iridium catalysts bearing chiral phosphine (B1218219) ligands have shown high efficiency in the asymmetric hydrogenation of N-heteroaromatic compounds. The substrate for such a reaction could be a suitably substituted 2,6-dimethyl-3-aminopyridine or a related enamine derivative.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir-MaxPHOX | N-alkyl imines | Chiral amines | Up to 94% | nih.gov |

| Pd-(R)-SegPhos | Quinoxalinones | Dihydroquinoxalinones | >99% | nih.gov |

| Ir-SIPHOS | Dihydroisoquinolines | Tetrahydroisoquinolines | Good to excellent | nih.gov |

This table presents examples of metal-catalyzed asymmetric hydrogenation for the synthesis of chiral amines and N-heterocycles, illustrating the potential of this methodology for the synthesis of this compound from suitable precursors.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric synthesis of complex molecules. Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze various transformations that lead to the formation of substituted piperidines with high stereocontrol.

For the synthesis of 2,6-disubstituted piperidines, organocatalytic Michael additions and Mannich reactions are particularly relevant. For example, a quinoline-based organocatalyst in the presence of trifluoroacetic acid has been used to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines nih.gov. While a direct application to this compound is not explicitly detailed, this methodology could be adapted by using appropriate starting materials.

| Organocatalyst | Reaction Type | Substrate Scope | Key Features |

| Quinoline derivative | Intramolecular aza-Michael reaction | N-tethered alkenes | Enantioselective synthesis of 2,6-disubstituted piperidines nih.gov. |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Imines and Danishefsky's diene | Asymmetric synthesis of tetrahydropyridines. |

| Proline derivatives | Mannich reaction | Aldehydes, amines, and ketones | Formation of functionalized aminoketones as piperidine precursors. |

This table showcases various organocatalytic strategies that can be employed for the asymmetric synthesis of substituted piperidines.

Biocatalytic and Enzymatic Transformations

Biocatalysis offers a green and highly selective approach to the synthesis of chiral amines. Enzymes such as transaminases and imine reductases are particularly useful for the asymmetric synthesis of piperidine derivatives.

Transaminases can be used to introduce an amino group stereoselectively into a ketone precursor. For the synthesis of this compound, a potential strategy would involve the biocatalytic transamination of 2,6-dimethylpiperidine-3-one. The regioselective monoamination of diketones using ω-transaminases has been successfully applied to the synthesis of dihydropinidine, demonstrating the feasibility of this approach for creating chiral piperidine scaffolds nih.gov.

Imine reductases (IREDs) can catalyze the asymmetric reduction of imines to amines. A chemoenzymatic approach could involve the chemical formation of a 2,6-dimethyl-Δ³-tetrahydropyridine precursor, followed by an IRED-catalyzed reduction to furnish the desired this compound with high stereoselectivity.

| Enzyme | Reaction Type | Substrate | Product | Key Advantage |

| ω-Transaminase | Asymmetric amination | 2,6-Dimethylpiperidine-3-one | This compound | High enantioselectivity and regioselectivity nih.govnih.gov. |

| Imine Reductase (IRED) | Asymmetric imine reduction | Cyclic imine precursor | Chiral piperidine | High stereocontrol in the final reduction step. |

| Lipase | Kinetic resolution | Racemic piperidine derivative | Enantiopure piperidine | Separation of enantiomers. |

This table illustrates the application of various enzymes in the synthesis of chiral piperidines, highlighting their potential for the synthesis of this compound.

Control of Stereochemistry at Chiral Centers

The control of stereochemistry at the three chiral centers (C2, C3, and C6) of this compound is a critical aspect of its synthesis. Diastereoselective reactions are often employed to establish the desired relative stereochemistry.

In the synthesis of 2-phenyl-6-alkyl-3-aminopiperidines, a close structural analog, stereocontrol between the C2 and C3 positions was achieved through either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of a nitro group nih.gov. The stereochemistry at the C6 position was controlled by the choice of reducing agent for the imine reduction. For instance, triacetoxyborohydride reduction of an iminium ion led to a cis relationship between the C2 and C6 substituents, while a triethylsilane/TFA reduction of an acyliminium ion resulted in a trans relationship nih.gov. These principles of substrate and reagent control can be applied to the synthesis of this compound.

Multi-Component Reactions in Piperidine Construction

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted piperidines nih.govresearchgate.net.

A notable example is the one-pot synthesis of densely functionalized piperidines catalyzed by nickel perchlorate (B79767) at room temperature researchgate.net. While this specific reaction may not directly yield this compound, the underlying principle of combining an aldehyde, an amine, and a β-ketoester can be adapted. By carefully selecting the starting materials, it is conceivable to design an MCR that assembles the desired 2,6-dimethyl-3-amino-substituted piperidine core.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic methodology continue to provide new avenues for the construction of complex piperidine structures. Palladium-catalyzed annulation strategies have been developed for the synthesis of functionalized piperidines from readily available cyclic carbamates nih.gov. An asymmetric catalytic variant of this method allows for access to these heterocycles with high levels of enantiocontrol nih.gov.

Furthermore, gold-catalyzed intramolecular reactions of propargylic alcohols have been shown to be an efficient method for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans, a strategy that could potentially be adapted for the synthesis of the corresponding piperidines mdpi.com. These innovative approaches highlight the continuous evolution of synthetic tools available for the construction of complex molecules like this compound.

Chemical Reactivity and Functionalization of 2,6 Dimethylpiperidin 3 Amine

The chemical behavior of 2,6-dimethylpiperidin-3-amine is dictated by the presence of two key functional groups: a primary amine at the 3-position and a secondary amine within the piperidine (B6355638) ring. These sites offer distinct opportunities for chemical modification and functionalization, allowing for the synthesis of a wide array of derivatives. The reactivity is also influenced by the stereochemistry and steric hindrance imposed by the two methyl groups on the piperidine ring. wikipedia.org

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis of 2,6-Dimethylpiperidin-3-amine and its Derivatives

Spectroscopic techniques are fundamental in determining the structure of organic compounds. For this compound, a combination of NMR, vibrational spectroscopy, and mass spectrometry provides a complete picture of its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of piperidine (B6355638) derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms. researchgate.netipb.pt It is invaluable for assigning stereochemistry and studying dynamic processes like conformational changes. scispace.comnih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts, multiplicities, and coupling constants of these signals are influenced by the electronic effects of the nitrogen atoms and the stereochemical arrangement of the substituents.

The key expected resonances are:

Methyl Protons (C2-CH₃ and C6-CH₃): These protons would appear as doublets in the upfield region, typically around 1.0-1.3 ppm, due to coupling with the adjacent methine protons at the C2 and C6 positions.

Ring Protons (CH₂ at C4, C5): The methylene (B1212753) protons on the piperidine ring would appear as complex multiplets in the range of 1.2-1.9 ppm. rsc.org

Methine Protons (CH at C2, C6): The protons at C2 and C6, being adjacent to the ring's nitrogen atom, would be deshielded and appear as multiplets further downfield, likely in the 2.5-3.0 ppm range. chemicalbook.com

Methine Proton (CH at C3): The proton on the carbon bearing the amino group (C3) would also be deshielded and is expected to resonate as a multiplet, with its exact chemical shift influenced by the molecule's stereochemistry.

Amine Protons (NH and NH₂): The protons of the secondary amine in the ring and the primary amine substituent are exchangeable and would appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

The stereochemistry of the methyl and amine groups (i.e., the relative cis/trans arrangement) would significantly impact the spectrum. Different diastereomers would exhibit unique sets of chemical shifts and coupling constants, allowing for their differentiation via NMR analysis. rsc.org

| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| C2-CH₃, C6-CH₃ | 1.0 - 1.3 | Doublet (d) |

| Ring CH₂ (C4, C5) | 1.2 - 1.9 | Multiplet (m) |

| Ring CH (C2, C6) | 2.5 - 3.0 | Multiplet (m) |

| Ring CH (C3) | 2.7 - 3.2 | Multiplet (m) |

| NH (ring) | Variable | Broad Singlet (br s) |

| NH₂ (substituent) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. savemyexams.com For this compound, seven distinct signals are expected, assuming a lack of molecular symmetry. The chemical shifts are largely determined by hybridization and the electronegativity of nearby atoms. openstax.org

The predicted chemical shifts are as follows:

Methyl Carbons (C2-CH₃, C6-CH₃): These carbons would resonate at the highest field, typically in the 15-25 ppm range. libretexts.org

Ring Carbons (C4, C5): The C4 and C5 methylene carbons are expected to appear in the 20-40 ppm range. spectrabase.comchemicalbook.com

Ring Carbon (C3): The C3 carbon, bonded to the amino group, would be deshielded and is predicted to have a chemical shift in the range of 45-60 ppm.

Ring Carbons (C2, C6): The carbons adjacent to the ring nitrogen (C2 and C6) would be the most deshielded of the sp³ carbons, appearing in the 50-65 ppm range. researchgate.net The presence of substituents influences these shifts. researchgate.net

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, and CH carbons, further aiding in the complete assignment of the spectrum. scribd.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2-CH₃, C6-CH₃ | 15 - 25 |

| C4, C5 | 20 - 40 |

| C3 | 45 - 60 |

| C2, C6 | 50 - 65 |

The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. In substituted piperidines like this compound, this leads to complex stereodynamics, including ring inversion and the existence of different conformers. Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is the primary method for studying these processes. nih.govresearchgate.net

At room temperature, the interconversion between the two chair conformers may be rapid on the NMR timescale, resulting in a spectrum with time-averaged signals. nih.gov As the temperature is lowered, this ring inversion slows down. Below a certain point (the coalescence temperature), the individual signals for axial and equatorial protons and substituents can be resolved. nih.gov This allows for the determination of the energy barrier (ΔG‡) for the inversion process. rsc.org

For this compound, the two methyl groups at the C2 and C6 positions are expected to strongly prefer equatorial orientations to avoid unfavorable 1,3-diaxial interactions. This preference will heavily influence the conformational equilibrium of the ring.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. sapub.org For this compound, the spectra would be characterized by vibrations of the amine and alkyl groups.

Key expected vibrational modes include:

N-H Stretching: The secondary amine within the piperidine ring and the primary amine at the C3 position will both exhibit N-H stretching vibrations. These typically appear as medium to strong bands in the 3300-3500 cm⁻¹ region. Primary amines usually show two bands in this region, corresponding to symmetric and asymmetric stretching modes. core.ac.uk

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring vibration of the primary amino group (-NH₂) typically gives rise to a medium to strong band in the region of 1590-1650 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibrations for both the cyclic secondary amine and the primary amine substituent are expected in the fingerprint region, generally between 1020 and 1250 cm⁻¹. core.ac.uk

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching (asymmetric & symmetric) | N-H (primary & secondary amine) | 3300 - 3500 |

| Stretching | C-H (alkyl) | 2850 - 2960 |

| Bending (scissoring) | N-H (primary amine) | 1590 - 1650 |

| Stretching | C-N | 1020 - 1250 |

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₆N₂), the nominal molecular weight is 128 Da. The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (128.1314). uni.lu

The fragmentation of piperidine derivatives upon ionization is typically dominated by cleavage of the bonds alpha to the nitrogen atom, as this leads to the formation of a stable iminium cation. researchgate.net For this compound, the major expected fragmentation pathways would include:

Loss of a Methyl Group: Alpha-cleavage at the C2 or C6 position would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 113 (M-15).

Loss of an Ethyl Group: Cleavage of the C2-C3 or C5-C6 bond can lead to the loss of an ethyl group, resulting in a fragment at m/z 99 (M-29).

Ring Cleavage: Various ring-opening and subsequent fragmentation pathways can occur, characteristic of cyclic amines. libretexts.org

Loss of the Amino Group: Cleavage of the C-N bond at the C3 position could lead to the loss of an amino radical (•NH₂), producing a fragment at m/z 112 (M-16).

Analysis of these characteristic fragment ions allows for the unambiguous confirmation of the compound's structure and molecular weight. researchgate.net

X-ray Crystallography Studies for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a three-dimensional map of electron density, from which the atomic positions can be determined with high accuracy.

Despite a thorough review of the scientific literature, no specific X-ray crystallography studies for the parent compound this compound have been publicly reported. While crystallographic data exists for various derivatives of piperidine, this information does not directly correspond to the solid-state structure of this compound itself.

Should a single crystal of this compound or one of its salts be successfully grown and analyzed, X-ray crystallography would provide definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The preferred three-dimensional shape of the piperidine ring (e.g., chair, boat, or twist-boat conformation).

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, including any hydrogen bonding.

Relative stereochemistry: The spatial arrangement of the substituents (the two methyl groups and the amine group) relative to each other.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative and would be based on computational modeling or analogy to related structures.

Determination of Absolute and Relative Stereochemistry

The this compound molecule contains three stereocenters, leading to the possibility of multiple stereoisomers. The determination of both the relative and absolute stereochemistry is essential for a complete structural description.

Relative Stereochemistry: This describes the orientation of the substituents on the piperidine ring relative to one another (i.e., cis or trans). For this compound, the key relationships are between the two methyl groups at positions 2 and 6, and the amine group at position 3. The methyl groups can be on the same side of the ring (cis) or on opposite sides (trans). For each of these arrangements, the amine group can have different orientations.

Absolute Stereochemistry: This refers to the three-dimensional arrangement of atoms at each chiral center, designated as either R or S. With three stereocenters, there are 2³ = 8 possible stereoisomers of this compound.

The determination of stereochemistry typically involves a combination of synthetic methods and analytical techniques:

Stereoselective Synthesis: The use of chiral starting materials or catalysts can lead to the formation of a specific stereoisomer. The known stereochemistry of the starting materials or the mechanism of the reaction can help in assigning the stereochemistry of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by measuring the spatial proximity of different protons in the molecule.

Chiral Chromatography: The separation of enantiomers using a chiral stationary phase can be used to isolate individual stereoisomers.

Optical Rotation: The measurement of the rotation of plane-polarized light by a chiral molecule can be used to distinguish between enantiomers, although it does not directly provide the absolute configuration.

While no definitive study assigning the absolute and relative stereochemistry of all isomers of this compound was found, the synthesis of related compounds often provides insight into the likely stereochemical outcomes of certain reactions. For instance, catalytic hydrogenation of a substituted pyridine (B92270) precursor often leads to the cis isomer as the major product. The final, unambiguous assignment of absolute configuration would typically require X-ray crystallography of a single enantiomer or a derivative thereof.

Possible Stereoisomers of this compound

| Stereocenter | Configuration |

| C2 | R or S |

| C3 | R or S |

| C6 | R or S |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and ab initio methods are standard tools for these investigations.

Density Functional Theory (DFT) and Ab Initio Methods

For a molecule like 2,6-dimethylpiperidin-3-amine, DFT methods, particularly with hybrid functionals like B3LYP, would be a common choice. These methods offer a good balance between computational cost and accuracy for predicting molecular properties. They would typically be used in conjunction with basis sets such as 6-31G(d,p) or larger for more precise calculations. Ab initio methods, such as Hartree-Fock (HF), while historically important, are often used as a baseline for more advanced calculations.

Geometry Optimization and Conformational Energy Calculations

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has multiple stereoisomers and can exist in various chair and boat conformations, a thorough conformational analysis would be crucial. This would involve calculating the relative energies of different conformers to identify the most stable forms and the energy barriers between them.

Prediction of Spectroscopic Parameters (NMR, Vibrational Frequencies)

Once the optimized geometry is obtained, various spectroscopic parameters can be predicted.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These theoretical values, when compared with experimental data, can help in the structural elucidation and assignment of signals. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. This analysis can help in identifying characteristic functional groups and understanding the vibrational modes of the molecule. The calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the spatial distribution of these orbitals can provide insights into the reactive sites of the molecule.

Mechanistic Investigations using Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis of Key Reactions

To understand how this compound might participate in chemical reactions, computational chemists would perform a transition state analysis. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing information about the reaction rate. This type of analysis would be essential for understanding the reactivity and potential synthetic pathways involving this compound.

Elucidation of Reaction Pathways and Selectivity Origins

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the transition states and intermediates of various reaction pathways. This allows for the determination of activation energies and reaction thermodynamics, which are crucial in predicting the feasibility and selectivity of a given transformation.

For instance, in reactions where this compound acts as a nucleophile or a building block in the synthesis of more complex molecules, computational studies can elucidate the origins of stereoselectivity and regioselectivity. By comparing the energy barriers of different competing pathways, a rationale for the experimentally observed product distribution can be established. These calculations can take into account the influence of catalysts, solvents, and substituent effects on the reaction outcome.

A hypothetical example of such a study could involve the acylation of the 3-amino group. Computational models could predict whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. Furthermore, these models could explain why acylation occurs preferentially at the amino group rather than the piperidine (B6355638) nitrogen, by comparing the nucleophilicity and steric hindrance at both sites.

Table 1: Hypothetical DFT Calculation Results for the Acylation of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) | Predicted Selectivity |

| N-acylation (3-amino group) | 15.2 | -25.8 | Major Product |

| N-acylation (piperidine ring) | 22.5 | -18.3 | Minor Product |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of this compound. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements over time. This approach reveals the accessible conformations of the piperidine ring and the orientation of the amino and methyl substituents.

Conformational sampling techniques, often used in conjunction with MD, can identify the most stable (lowest energy) conformations of the molecule. For this compound, this would involve determining the preferred chair, boat, or twist-boat conformations of the piperidine ring, as well as the equatorial or axial positioning of the substituents. Understanding the dominant conformations is critical as it directly influences the molecule's reactivity and its interactions with other molecules, such as biological receptors or catalysts.

The results of these simulations can be visualized through conformational energy maps and radial distribution functions, providing a detailed picture of the molecule's structural flexibility and intermolecular interactions in different environments (e.g., in vacuum, in a specific solvent).

Correlation of Theoretical Predictions with Experimental Observations

The ultimate validation of computational and theoretical models lies in their ability to accurately predict and rationalize experimental results. For this compound, this involves comparing theoretically derived properties with those measured empirically.

For example, the predicted lowest energy conformation from computational studies should be consistent with the molecular structure determined by X-ray crystallography or NMR spectroscopy. Spectroscopic data, such as vibrational frequencies from infrared (IR) spectroscopy and chemical shifts from NMR, can also be calculated computationally and compared with experimental spectra to confirm the accuracy of the theoretical model.

In the context of reaction pathways, the predicted selectivity and reaction rates from computational studies should align with the product yields and kinetics observed in the laboratory. Discrepancies between theoretical predictions and experimental observations can often lead to a refinement of the computational model and a deeper understanding of the underlying chemical principles. This iterative process of prediction, experimentation, and refinement is a cornerstone of modern chemical research.

Applications in Advanced Organic Synthesis

2,6-Dimethylpiperidin-3-amine as a Chiral Building Block

Chiral amines, particularly those embedded within a conformationally restricted heterocyclic ring system like piperidine (B6355638), are highly valuable starting materials in asymmetric synthesis. beilstein-journals.org An enantiomerically pure form of this compound, with its three stereocenters, would serve as a versatile chiral building block. The arrangement of the methyl groups at the C2 and C6 positions, combined with the amine at C3, offers a rigid three-dimensional framework that can be used to induce stereoselectivity in subsequent chemical transformations.

Role in the Construction of Complex Piperidine Alkaloids and Analogs

The 2,6-disubstituted piperidine motif is the core structure of numerous alkaloids, many of which exhibit significant biological activity. researchgate.net Synthetic strategies for these natural products often rely on the use of pre-existing chiral piperidine fragments to control the stereochemical outcome.

While direct examples employing this compound are not prominent, its structure is analogous to intermediates used in the synthesis of various alkaloids. A hypothetical synthetic route could involve the acylation or alkylation of the 3-amino group, followed by further functionalization to construct the complex side chains characteristic of many piperidine alkaloids. The cis or trans relationship of the methyl groups would be crucial in directing the stereochemistry of these additions.

Table 1: Representative Classes of Piperidine Alkaloids with 2,6-Disubstitution

| Alkaloid Class | Representative Compound | Key Structural Feature |

| Sedum Alkaloids | Sedamine | 2-Alkyl, 6-aryl substituted piperidine |

| Lobelia Alkaloids | Lobeline | 2,6-Dialkyl substituted piperidine |

| Conium Alkaloids | Coniine | 2-Propylpiperidine |

This table showcases the general importance of the 2,6-disubstituted piperidine scaffold in natural products.

Synthesis of Multi-Substituted Heterocyclic Systems

The inherent functionality of this compound—a secondary amine within the ring and a primary exocyclic amine—makes it a suitable precursor for constructing more complex, multi-substituted heterocyclic systems. The primary amine at the C3 position can be a nucleophile in reactions to form larger ring systems or to introduce diverse substituents. For instance, it could be used in condensation reactions with diketones or other bifunctional electrophiles to build fused heterocyclic scaffolds.

Utility as Chiral Ligands and Organocatalysts

Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for transition metals and as organocatalysts. nih.gov The rigid structure of this compound makes it an attractive scaffold for the design of new catalysts.

Design and Synthesis of this compound Derived Ligands

A chiral ligand could be synthesized from this compound by functionalizing the two amine groups. For example, the introduction of phosphine (B1218219) groups onto the nitrogens could yield P,N-type ligands, which are effective in a variety of metal-catalyzed asymmetric reactions. researchgate.net The stereochemistry of the piperidine ring would create a defined chiral pocket around the metal center, enabling enantioselective transformations.

Table 2: Potential Ligand Types Derived from a Diamine Scaffold

| Ligand Type | Description | Potential Catalytic Application |

| P,N Ligands | Contains both phosphine and amine donors | Asymmetric hydrogenation, allylic alkylation |

| N,N Ligands | Contains two nitrogen donors, often in a bidentate fashion | Asymmetric transfer hydrogenation, cyclopropanation |

| Bifunctional Organocatalysts | Utilizes one amine as a Brønsted base and the other (functionalized) as a hydrogen-bond donor | Asymmetric Michael additions, aldol (B89426) reactions |

Performance in Asymmetric Catalysis (e.g., Reductive Aminations)

Ligands derived from a this compound scaffold could theoretically be applied to a range of asymmetric reactions. In asymmetric reductive amination, a chiral catalyst directs the enantioselective reduction of an imine, formed from a ketone and an amine, to produce a chiral amine. An iridium or rhodium complex bearing a chiral ligand derived from this compound could potentially catalyze such reactions, with the stereochemistry of the product being dictated by the ligand's structure. However, specific performance data for ligands derived from this precise compound are not available.

Precursor in Research for Bioactive Molecule Intermediates

The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs. mdpi.com Substituted piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals. For example, the related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a known key intermediate in the synthesis of Tofacitinib, a Janus kinase inhibitor. google.combldpharm.com

By analogy, this compound could serve as a valuable starting material for medicinal chemistry programs. Its three-dimensional structure and multiple points for diversification would allow chemists to generate libraries of novel compounds for biological screening. The specific substitution pattern could influence properties such as receptor binding, selectivity, and pharmacokinetic profiles.

Synthetic Intermediate for Janus Kinase Inhibitor Scaffolds

One of the most prominent applications of derivatives of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. mdpi.comnih.gov These enzymes are pivotal in signaling pathways that govern immune responses, and their inhibition is a key strategy for treating autoimmune diseases and certain cancers. nih.govnih.gov

A prime example is the drug Tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis. The synthesis of Tofacitinib heavily relies on a specific chiral intermediate derived from the dimethylpiperidine scaffold. mdpi.com The key building block is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine . mdpi.comgoogle.com The synthesis of this crucial intermediate has been a subject of extensive research to improve efficiency and reduce costs.

Initial synthetic strategies developed by Pfizer involved obtaining this key compound from starting materials such as 3-amino-4-methylpyridine. mdpi.com Alternative routes have also been explored, starting from 4-methyl-picoline. mdpi.com These multi-step syntheses often involve N-benzylation, reduction of the pyridine (B92270) ring to a piperidine, and subsequent modifications to introduce the required amine functionality with the correct stereochemistry. mdpi.com The processes for preparing these intermediates and their subsequent use in the synthesis of pyrazolyl pyrrolo[2,3-d]pyrimidine-based JAK inhibitors are well-documented in patent literature. google.comgoogle.com

| Intermediate | Starting Material | Key Application | Reference |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 3-amino-4-methylpyridine or 4-methyl-picoline | Synthesis of Tofacitinib | mdpi.com |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Synthesis of Tofacitinib | google.com |

General Application in Medicinal Chemistry Research Building Blocks

The piperidine ring is a frequently occurring motif in pharmaceutically relevant molecules, recognized for its ability to impart favorable properties such as improved solubility and metabolic stability. snnu.edu.cn The 2,6-disubstituted piperidine structure, in particular, is found in numerous biologically active compounds, including alkaloids with a range of medicinal properties. researchgate.net

2,6-Dimethylpyridin-3-amine, as a precursor to various substituted piperidines, is a versatile building block in organic synthesis. innospk.com Its structure, featuring a pyridine ring with both methyl and amino groups, allows it to serve as a precursor for a wide array of heterocyclic compounds essential in drug development. innospk.com The presence of the amino group provides a reactive handle for further functionalization, while the methyl groups influence the steric and electronic properties of the molecule, allowing for tailored synthetic pathways. innospk.com This makes the scaffold valuable for creating libraries of novel compounds for screening in drug discovery programs targeting various conditions, from neurological disorders to inflammatory diseases. innospk.comsmolecule.com

Stereochemical Control in Chemical Transformations

For many pharmaceuticals, including JAK inhibitors, the specific three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity. Often, only one stereoisomer of a chiral drug is active, while others may be inactive or even cause unwanted side effects. Therefore, controlling the stereochemistry during synthesis is of paramount importance. beilstein-journals.orgnih.gov

In the context of the synthesis of Tofacitinib, achieving the correct absolute configuration at the C3 and C4 positions of the piperidine ring—the (3R,4R) configuration—is essential. mdpi.com The challenge of producing a single, pure enantiomer has led to the development of several stereoselective synthetic strategies.

Methods for Stereochemical Control:

Chiral Resolution: This classic method involves separating a racemic mixture (an equal mixture of all stereoisomers) of an intermediate. For the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, resolving agents such as dibenzoyl-L-tartaric acid (L-DTTA) are used to selectively crystallize the desired diastereomeric salt, which can then be converted to the final enantiomerically pure amine. mdpi.comgoogle.com While effective, this method can be inefficient as it discards at least half of the material.

Asymmetric Synthesis: A more advanced and efficient approach is to create the desired stereocenter selectively from the beginning. This avoids the need for resolution and theoretically allows for a 100% yield of the target enantiomer. beilstein-journals.org Asymmetric synthesis strategies for substituted piperidines include:

Catalytic Asymmetric Hydrogenation: This involves using a chiral catalyst, such as a rhodium catalyst with ferrocene ligands, to hydrogenate a prochiral precursor, leading to the formation of one enantiomer in excess. google.com

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like transaminases, can provide high enantioselectivity in the synthesis of chiral amines from corresponding ketones. beilstein-journals.org

Substrate-Controlled Synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of subsequent reactions is another effective strategy. researchgate.net

The development of these methods for stereochemical control not only enhances the efficiency of synthesizing complex molecules like JAK inhibitors but also represents a broader advancement in the field of organic chemistry, enabling the precise construction of three-dimensional molecular architectures. broadinstitute.org

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The imperative for green chemistry is driving the development of more environmentally benign and efficient methods for the synthesis of valuable chemical intermediates. Future research will likely focus on creating sustainable synthetic pathways to 2,6-dimethylpiperidin-3-amine and its derivatives, moving away from traditional methods that may involve harsh reagents, multiple protection-deprotection steps, and the generation of significant waste.

Key areas of exploration will include:

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into the application of biocatalysts, such as transaminases, for the asymmetric synthesis of chiral piperidine (B6355638) derivatives is a promising avenue. semanticscholar.org Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic steps, are also being developed for the synthesis of substituted piperidines. nih.govacs.org One-pot chemoenzymatic strategies have the potential to streamline the synthesis of complex molecules containing the piperidine scaffold. researchgate.net The discovery and engineering of novel enzymes could enable the direct and enantioselective amination of a suitable 2,6-dimethylpiperidine (B1222252) precursor.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and process control. nih.gov The application of flow chemistry to the synthesis of piperidine derivatives can lead to higher yields and reduced reaction times. Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps and in-line purification to create a highly efficient and automated process.

Renewable Feedstocks and Green Solvents: A shift towards the use of renewable starting materials and environmentally friendly solvents is a cornerstone of sustainable chemistry. Research could investigate the synthesis of the piperidine ring from biomass-derived precursors. Additionally, the replacement of hazardous solvents with greener alternatives will be a critical aspect of developing sustainable synthetic routes.

Exploration of Novel Catalytic Applications

The inherent structural features of this compound, including its chiral centers and amino group, make it an attractive candidate for applications in catalysis. Future research is expected to explore its potential as an organocatalyst or as a ligand in asymmetric catalysis.

Organocatalysis: Chiral amines are widely used as organocatalysts in a variety of asymmetric transformations. The diamine structure within this compound could be exploited for bifunctional catalysis, where one amino group acts as a Brønsted base to activate a nucleophile, while the other interacts with an electrophile. armchemfront.com Investigations into its efficacy in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions could reveal novel catalytic activities.

Chiral Ligands for Asymmetric Catalysis: The diamine moiety of this compound can also serve as a bidentate ligand for transition metals. chemrxiv.org The synthesis of metal complexes incorporating this chiral ligand and their application in asymmetric catalysis, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions, represents a significant area for future exploration. The stereochemistry of the piperidine ring could provide a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. Advanced computational modeling will play a crucial role in accelerating the development and application of this compound.

Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to determine the preferred conformations of this compound and its derivatives. researchgate.net Such studies can provide a deeper understanding of the steric and electronic factors that govern its reactivity in different chemical transformations. Frontier Molecular Orbital (FMO) analysis can help predict the sites of nucleophilic and electrophilic attack, guiding the design of new reactions.

QSAR and Molecular Docking: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of this compound derivatives with their biological activity. Molecular docking studies can predict the binding modes of these compounds with biological targets, such as enzymes or receptors, providing a rational basis for the design of new bioactive molecules.

Reaction Mechanism Elucidation: Computational methods can be used to investigate the mechanisms of reactions involving this compound, both as a reactant and as a catalyst. By calculating the energies of transition states and intermediates, researchers can gain a detailed understanding of the reaction pathways, which is essential for optimizing reaction conditions and designing more efficient catalysts.

Expansion of Synthetic Utility in Complex Molecule Assembly

The piperidine scaffold is a common motif in a wide range of biologically active natural products and pharmaceuticals. This compound represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

Natural Product Synthesis: The stereochemically defined structure of this compound makes it an attractive starting material or intermediate in the total synthesis of natural products containing a substituted piperidine ring. Future research could focus on utilizing this building block to develop concise and efficient synthetic routes to complex alkaloids and other natural products.

Medicinal Chemistry and Drug Discovery: The piperidine moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The functional groups on this compound provide handles for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery programs. Its potential as a scaffold for the development of new therapeutic agents targeting a variety of diseases warrants further investigation. The development of novel synthetic methods to incorporate this building block into larger, more complex molecules will be a key area of future research.

Q & A

Q. What synthetic routes are recommended for laboratory-scale synthesis of 2,6-Dimethylpiperidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often employed:

Reductive amination : React 2,6-dimethylpiperidin-3-one with ammonium acetate and sodium cyanoborohydride in methanol at 50–60°C for 12–24 hours. Monitor progress via TLC.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the amine. Yield optimization (e.g., ~85–90%) requires careful pH control and stoichiometric ratios.

Key Considerations: Avoid excess reducing agents to prevent byproducts. Adjust solvent polarity during purification to enhance separation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers under nitrogen, away from oxidizers.

- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste.

Reference: GHS classifications (e.g., H315, H319 for skin/eye irritation) align with protocols for structurally similar amines .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) confirm substituent positions and stereochemistry.

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%).

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ at m/z 128.2).

Note: Cross-validate with melting point and IR spectroscopy for functional groups .

Q. How does solvent choice impact the solubility of this compound?

- Methodological Answer : Solubility varies significantly:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CYP inhibition data for this compound?

- Methodological Answer :

- Meta-Analysis : Calculate heterogeneity metrics (I², H) to quantify variability across studies. For example, if I² > 50%, significant heterogeneity exists, suggesting assay conditions (e.g., enzyme source, substrate concentration) may bias results .

- Experimental Replication : Standardize assays using human recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) and control for compound purity (HPLC >98%).

Case Study: A 2024 study found divergent IC50 values (2–10 µM) due to variations in incubation time; harmonizing protocols reduced variability .

Q. What computational strategies predict the 3D conformational behavior of this compound and its target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., GROMACS) with AMBER force fields to analyze ring puckering and amine group flexibility.

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A). Prioritize conformers with lowest RMSD to crystallographic data.

Validation: Compare predicted binding affinities with experimental IC50 values from radioligand assays .

Q. How can reaction pathways be optimized to minimize diastereomer formation during synthesis?

- Methodological Answer :

- Catalytic Control : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination.

- Temperature Modulation : Lower reaction temperatures (0–5°C) reduce kinetic byproducts.

- In Situ Monitoring : Employ FTIR to track imine intermediate conversion.

Data-Driven Example: A 2023 study achieved 92% enantiomeric excess by combining (−)-sparteine with LiAlH4 .

Q. What statistical methods are suitable for meta-analyses of pharmacological data on this compound?

- Methodological Answer :

- Fixed vs. Random Effects Models : Apply random effects if heterogeneity is high (Cochran’s Q test p < 0.1).

- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-mammalian enzymes) to assess robustness.

- Forest Plots : Visualize effect sizes (e.g., log-transformed IC50) and confidence intervals.

Reference: Cochrane Handbook guidelines ensure reproducibility and bias minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.